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molecular formula C6H8O2S2 B8494520 2-Carboxy-3-methyl-5,6-dihydro-1,4-dithiin

2-Carboxy-3-methyl-5,6-dihydro-1,4-dithiin

Cat. No. B8494520
M. Wt: 176.3 g/mol
InChI Key: XQDIRUSQHOYCIV-UHFFFAOYSA-N
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Patent
US04097580

Procedure details

Ethanedithiol (94 g) and ethyl alpha-chloroacetoacetate (164.5 g) were dissolved in benzene (500 g), a trace of p-toluenesulfonic acid added, and the whole solution refluxed under a Dean-Stark trap for one hour, when 16 cc of water had collected. The solution was cooled, washed with ice-cold dilute caustic soda and the benzene removed in vacuo. Ethanolic caustic soda (80 g in the minimum amount of ethanol) was added and the solution refluxed for 30 minutes, then cooled, diluted with water (one volume), and made acid with dilute HCl. The thick white precipitate was filtered, washed with water and recrystallized from ethanol to give 5,6-dihydro-3-methyl-1,4-dithiin-2-carboxylic acid as long white needles, m.p. 173°-175°, yield 92 g (52%).
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
164.5 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([SH:4])(S)[CH3:2].Cl[CH:6]([C:12]([CH3:14])=O)[C:7]([O:9]CC)=[O:8].C1(C)C=CC([S:21](O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:14][C:12]1[S:4][CH2:1][CH2:2][S:21][C:6]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
C(C)(S)S
Name
Quantity
164.5 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Name
Quantity
500 g
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole solution refluxed under a Dean-Stark trap for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
when 16 cc of water had collected
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
WASH
Type
WASH
Details
washed with ice-cold dilute caustic soda
CUSTOM
Type
CUSTOM
Details
the benzene removed in vacuo
ADDITION
Type
ADDITION
Details
Ethanolic caustic soda (80 g in the minimum amount of ethanol) was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
diluted with water (one volume)
FILTRATION
Type
FILTRATION
Details
The thick white precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SCCS1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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